molecular formula C7H5FN4S B2525320 N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine CAS No. 1544-80-5

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine

Cat. No.: B2525320
CAS No.: 1544-80-5
M. Wt: 196.2
InChI Key: SVJUYKBOHMOAJO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine is a heterocyclic compound that contains a thiatriazole ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the corresponding thiourea intermediate. This intermediate is then cyclized using sodium nitrite in the presence of hydrochloric acid to yield the desired thiatriazole compound. The reaction conditions generally involve:

    Temperature: Room temperature to 50°C

    Solvent: Acetonitrile or ethanol

    Reaction Time: 2-4 hours

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, especially at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.

    Substitution: Bromine in acetic acid for bromination reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Brominated derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of microbial growth by targeting essential enzymes in the biosynthetic pathways of bacteria or fungi.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-1,2,3,4-thiatriazol-5-amine
  • N-(4-fluorophenyl)-1,2,3-thiadiazol-5-amine
  • N-(4-fluorophenyl)-1,2,4-thiatriazol-5-amine

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the thiatriazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

N-(4-fluorophenyl)thiatriazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)9-7-10-11-12-13-7/h1-4H,(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUYKBOHMOAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NN=NS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327158
Record name N-(4-fluorophenyl)thiatriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1544-80-5
Record name N-(4-fluorophenyl)thiatriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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